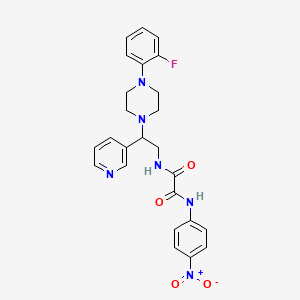

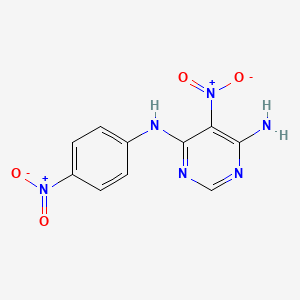

![molecular formula C12H10Cl2N2 B2400782 3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 312929-26-3](/img/structure/B2400782.png)

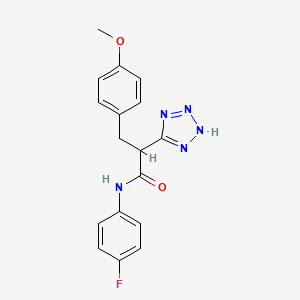

3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

Imidazole synthesis has received intensive interest, and many novel methods have been developed . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a 5-membered aromatic ring structure with a nitrogen atoms at the 1 and 3 positions and carbons atom at the 2, 4, and 5 positions .Chemical Reactions Analysis

Imidazole derivatives have many applications in the fields of pharmacology and chemistry, and due to these properties, they are in the class of compounds that have been studied extensively .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

A study synthesized a series of compounds including 3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, which demonstrated notable antibacterial and antifungal activities. Specifically, one compound exhibited broad activity against several bacterial strains and fungi, highlighting its potential as an antimicrobial agent (Demchenko et al., 2021).

Synthesis of Nitro Derivatives

Research on the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, including compounds related to this compound, has been conducted. This involves selective nitration, yielding compounds with potential applications in chemical synthesis (Kavina et al., 2018).

Development of New Scaffolds

In the pursuit of novel chemical scaffolds, the synthesis of pyrrolo[1,2-a]imidazole derivatives, akin to this compound, has been explored. These efforts contribute to the expansion of chemical diversity in pharmaceutical research (Kavina et al., 2018).

Facile Protocols for Imidazole Synthesis

The development of efficient protocols for the preparation of 1H-imidazoles and pyrrolo[1,2-c]imidazoles has been explored. This research is relevant to the synthesis and functionalization of compounds like this compound, contributing to advancements in medicinal chemistry (Adib et al., 2017).

Activation for Functionalization

Research on the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles towards functionalization at specific positions has been carried out. This includes studies on compounds related to this compound, aiding in the development of more diverse and functional chemical entities (Gallagher & Adams, 1989).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-4-3-8(6-10(9)14)11-7-15-12-2-1-5-16(11)12/h3-4,6-7H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPWUBCTINWAEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

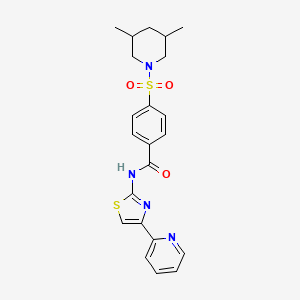

![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)

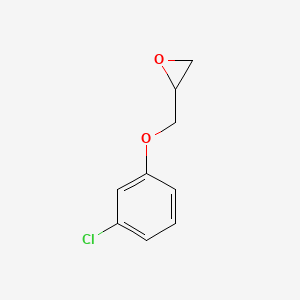

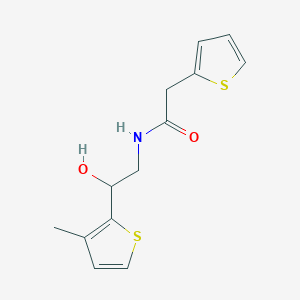

![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)

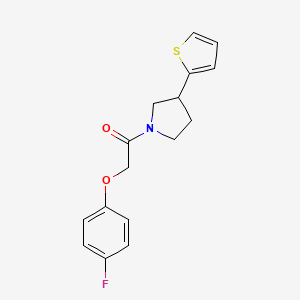

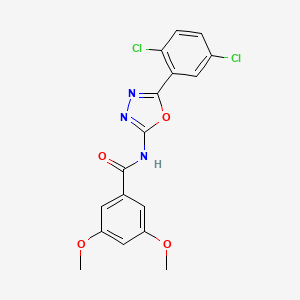

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2400714.png)

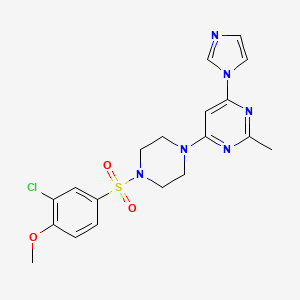

![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)